1,1,1,4,4,4-Hexafluoro-2-butene

Description

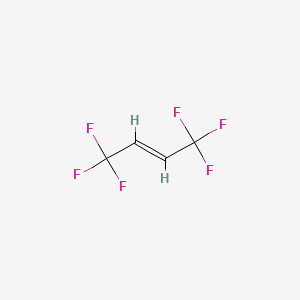

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66711-86-2 | |

| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1,4,4,4-Hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,4,4,4-Hexafluoro-2-butene (B1366614) is a fluorinated hydrocarbon with two primary isomers, cis (HFO-1336mzz(Z)) and trans (R-1336mzz(E)). These compounds are of significant interest as next-generation refrigerants, heat transfer fluids, and foam blowing agents due to their low global warming potential (GWP) and zero ozone depletion potential (ODP). A thorough understanding of their thermodynamic properties is crucial for the design, optimization, and safety of systems utilizing these fluids. This guide provides a comprehensive database of the core thermodynamic properties of both isomers, details the experimental protocols for their determination, and visualizes the workflow for acquiring and modeling this data.

Core Thermodynamic Properties

The thermodynamic properties of the cis and trans isomers of this compound exhibit notable differences, particularly in their boiling points and critical parameters. These differences are critical for application-specific fluid selection.

Table 1: General and Critical Properties of this compound Isomers

| Property | trans-1,1,1,4,4,4-Hexafluoro-2-butene (R-1336mzz(E)) | cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)) |

| CAS Number | 66711-86-2 | 692-49-9 |

| Molecular Weight ( g/mol ) | 164.049 | 164.056 |

| Normal Boiling Point (°C) | 7.5 | 33.4 |

| Critical Temperature (°C) | 137.7 | 171.3 |

| Critical Pressure (MPa) | 3.15 | 2.90 |

Table 2: Isochoric Heat Capacity Data

Isochoric heat capacity (Cv) measurements have been conducted for both isomers over a range of temperatures and pressures.

| Isomer | Temperature Range (K) | Pressure Range (MPa) | Number of Data Points | Relative Uncertainty |

| R-1336mzz(E) | 267 - 472 | up to 30 | 318 | 2.6% to 3.3% |

| HFO-1336mzz(Z) | 267 - 472 | up to 30 | 248 | 2.5% to 3.0% |

Note: The sample purities for these measurements were 99.96% for R-1336mzz(E) and 99.93% for HFO-1336mzz(Z) as identified by gas chromatography.[1]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the key experimental protocols used to measure the properties of this compound.

Pressure-Volume-Temperature (pVT) and Phase Equilibrium Studies using the Isochoric Method

The isochoric method is a fundamental technique for establishing the pVT relationship of a fluid and identifying its phase boundaries.

Methodology:

-

Apparatus: A new automatic apparatus for measuring phase loops and pVT properties of natural gas mixtures in our laboratory.[2][3] It consists of an isochoric cell housed within a vacuum chamber with an isothermal shield, a high-precision pressure measurement system, an automated temperature control and measurement system, a gas manifold for sample handling, and a heating/cooling system.[2][3] The apparatus is designed to operate from 200 K to 450 K and at pressures up to 35 MPa.[2][3]

-

Sample Preparation: The sample of this compound is introduced into the isochoric cell of a known volume. The amount of the sample is determined gravimetrically or by other precise methods.

-

Measurement Procedure:

-

The cell is heated or cooled in a stepwise manner, allowing the system to reach thermal equilibrium at each step.

-

At each equilibrium point, the temperature and pressure of the fluid are recorded.

-

A series of measurements are taken along a path of constant volume (an isochore).

-

The experiment is repeated for different sample loadings (different isochores) to map out the pVT surface.

-

-

Data Analysis:

-

The collected data points of pressure versus temperature for each isochore are plotted.

-

Discontinuities in the slope of the isochores indicate a phase change, allowing for the determination of the vapor pressure curve.

-

The single-phase pVT data is used to develop and validate equations of state.

-

Heat Capacity Measurement using Flow Calorimetry

Flow calorimetry is employed to determine the isobaric (constant pressure) and isochoric (constant volume) heat capacities of fluids.

Methodology:

-

Apparatus: A flow calorimeter consists of a heated tube through which the fluid flows at a constant rate. High-precision temperature sensors are placed at the inlet and outlet of the heated section, and the power input to the heater is accurately measured.

-

Procedure:

-

The this compound fluid is pumped through the calorimeter at a precisely controlled and steady flow rate.

-

A known amount of heat is supplied to the fluid by an electric heater.

-

The temperature difference between the inlet and outlet of the heated section is measured once the system reaches a steady state.

-

-

Calculation:

Vapor Pressure Measurement using the Burnett Method

The Burnett method is a highly accurate technique for determining the compressibility factor and vapor pressure of gases without requiring volume or mass measurements.

Methodology:

-

Apparatus: The Burnett apparatus consists of two chambers of unknown but constant volumes, connected by an expansion valve.[5] The apparatus is enclosed in a constant temperature bath.

-

Procedure:

-

Initially, the first chamber is filled with the this compound gas to a known pressure.

-

The gas is then expanded into the second, evacuated chamber.

-

After the system reaches thermal equilibrium, the new pressure is measured.

-

This expansion process is repeated multiple times.

-

-

Data Analysis:

-

The series of pressure measurements are used to determine the compressibility factor of the gas at different pressures.

-

The vapor pressure is determined by observing the pressure at which condensation occurs during the expansion process at a given temperature.

-

Modeling of Thermodynamic Properties

The experimental data obtained from the aforementioned protocols are used to develop and validate equations of state (EoS) that can predict the thermodynamic properties of this compound over a wide range of conditions. The Helmholtz energy EoS is a particularly powerful model for refrigerants.[6]

Workflow for Thermodynamic Property Modeling:

-

Data Collection: A comprehensive set of experimental data, including pVT, heat capacity, vapor pressure, and critical parameters, is collected.

-

Equation of State Development: A functional form for the Helmholtz energy is selected, and its parameters are fitted to the experimental data.

-

Validation: The EoS is validated by comparing its predictions with experimental data, including data not used in the fitting process.

-

Property Calculation: Once validated, the EoS can be used to calculate a wide range of thermodynamic properties, such as enthalpy, entropy, and speed of sound.

The NIST Reference Fluid Thermodynamic and Transport Properties Database (REFPROP) is a widely used software that incorporates highly accurate equations of state for many fluids, including refrigerants.[6][7][8] For R-1336mzz(E), the properties are valid for temperatures between 200 K and 410 K for pressures up to 5.7 MPa.[9] For R-1336mzz(Z), the properties are valid for temperatures between 270 K and 500 K for pressures up to 10 MPa.[10]

Visualizations

Experimental Workflow for Thermodynamic Property Determination

References

- 1. iifiir.org [iifiir.org]

- 2. researchgate.net [researchgate.net]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. researchgate.net [researchgate.net]

- 5. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 6. Reference Fluid Thermodynamic and Transport Properties Database (REFPROP) | NIST [nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. R1336mzz(E) [fchartsoftware.com]

- 10. R1336mzz(Z) [fchart.com]

An In-depth Technical Guide to (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

CAS Number: 692-49-9

This technical guide provides a comprehensive overview of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene, a fluorinated hydrocarbon of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and safety considerations.

Chemical and Physical Properties

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene, also known as HFO-1336mzz(Z), is a colorless and volatile liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C4H2F6 |

| Molecular Weight | 164.05 g/mol |

| CAS Number | 692-49-9 |

| Synonyms | cis-1,1,1,4,4,4-Hexafluoro-2-butene, (Z)-HFO-1336mzz |

| Appearance | Colorless liquid |

| Boiling Point | 9 °C |

| Melting Point | Not available |

| Density | 1.356 g/cm³ |

| Flash Point | -21 °C |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol |

Spectroscopic Data

| Type | Data |

| ¹H NMR | Chemical shifts are observed. |

| ¹⁹F NMR | Two signals are observed at approximately -65.6 and -99.1 ppm.[2] |

| ¹³C NMR | Spectral data is available. |

| IR Spectroscopy | Characteristic absorption bands are present. |

Synthesis and Experimental Protocols

The synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene can be achieved through various routes. A prominent method involves the selective hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. This precursor can be synthesized from more readily available starting materials such as hexachlorobutadiene.

Synthesis Pathway from Hexachlorobutadiene

A three-step synthesis route starting from hexachlorobutadiene has been reported.[1] This pathway is outlined below.

Caption: Synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene from Hexachlorobutadiene.

Detailed Experimental Protocols

Step 1: Vapor-Phase Catalytic Fluorination of Hexachlorobutadiene

-

Objective: To produce (E/Z)-2,3-dichlorohexafluoro-2-butene from hexachlorobutadiene.

-

Catalyst: A chromium-based catalyst is utilized for this fluorination step.[1]

-

Procedure:

-

Hexachlorobutadiene is vaporized and mixed with anhydrous hydrogen fluoride (B91410).

-

The gaseous mixture is passed over a heated bed of the Cr-based catalyst.

-

The reaction temperature and pressure are controlled to optimize the conversion and selectivity.

-

The product stream, containing a mixture of (E) and (Z) isomers of 2,3-dichlorohexafluoro-2-butene, is cooled and collected.

-

Purification is typically achieved through distillation.

-

Step 2: Liquid-Phase Dechlorination to 1,1,1,4,4,4-Hexafluoro-2-butyne

-

Objective: To synthesize 1,1,1,4,4,4-hexafluoro-2-butyne from the mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene.

-

Reagents: Zinc powder in N,N-dimethylformamide (DMF).[1]

-

Procedure:

-

A reaction vessel is charged with zinc powder and DMF.

-

The mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene is added dropwise to the zinc suspension.

-

The reaction is typically carried out at a controlled temperature to manage the exothermic reaction.

-

Upon completion, the volatile 1,1,1,4,4,4-hexafluoro-2-butyne is separated from the reaction mixture, often by distillation.

-

The collected product is then purified for the subsequent step.

-

Step 3: Gas-Phase Selective Hydrogenation to (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

-

Objective: To selectively hydrogenate 1,1,1,4,4,4-hexafluoro-2-butyne to the (Z)-isomer of 1,1,1,4,4,4-hexafluoro-2-butene.

-

Catalyst: A palladium and bismuth catalyst supported on porous aluminum fluoride (Pd + Bi/PAF) is a reported catalyst for this transformation.[1] Lindlar's catalyst is also commonly used for the cis-hydrogenation of alkynes.

-

Procedure:

-

1,1,1,4,4,4-hexafluoro-2-butyne is vaporized and mixed with a controlled amount of hydrogen gas.

-

This gas mixture is passed through a reactor containing the Pd + Bi/PAF catalyst.

-

The reaction conditions (temperature, pressure, and flow rate) are carefully controlled to ensure high selectivity for the Z-isomer and to prevent over-hydrogenation to the fully saturated alkane.

-

The product stream is cooled, and the (Z)-1,1,1,4,4,4-hexafluoro-2-butene is condensed and collected.

-

Final purification can be carried out by distillation to remove any unreacted starting material or byproducts.

-

Applications

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene is a versatile compound with applications in several fields:

-

Refrigerant: It is investigated as a next-generation refrigerant with a low global warming potential (GWP).

-

Foam Blowing Agent: Its properties make it a suitable candidate as a blowing agent for the production of polymer foams.

-

Solvent: It can be used as a solvent in various chemical reactions and processes.

-

Organic Synthesis: It serves as a building block in the synthesis of more complex fluorinated molecules.[2][3]

Safety and Handling

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation (H315) | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation (H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| May cause drowsiness or dizziness (H336) | Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Wear self-contained breathing apparatus for firefighting if necessary.

This technical guide provides a summary of the key information regarding (Z)-1,1,1,4,4,4-Hexafluoro-2-butene. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

Spectroscopic Profile of (E)-1,1,1,4,4,4-Hexafluoro-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,1,1,4,4,4-Hexafluoro-2-butene (also known as HFO-1336mzz(E)). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-1,1,1,4,4,4-Hexafluoro-2-butene, based on available literature. It is important to note that while direct spectroscopic data for the parent compound is limited in publicly available literature, data from closely related halo-derivatives provide valuable reference points.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~6.5 | Multiplet | =C-H | |

| ¹³C | Not explicitly found | CF₃, =C | ||

| ¹⁹F | Not explicitly found | ⁵JFFcis ≈ 11 | CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Not explicitly found | C-F stretch, C=C stretch, C-H bend |

Note: Specific IR absorption peaks for (E)-1,1,1,4,4,4-Hexafluoro-2-butene were not found in the search results.

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 164 | [M]⁺ (Molecular Ion) |

| Not explicitly found | Fragmentation Pattern |

Note: While the molecular ion peak can be inferred from the molecular weight, a detailed fragmentation pattern was not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (E)-1,1,1,4,4,4-Hexafluoro-2-butene is typically prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The solution should be homogeneous.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-5 s

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 s

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-5 s

-

Referencing: External or internal reference standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like (E)-1,1,1,4,4,4-Hexafluoro-2-butene, a gas-phase IR spectrum is often preferred. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty salt plates or gas cell should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly for volatile compounds, through a gas chromatography (GC) interface (GC-MS).

Instrumentation and Parameters:

-

Ionization method: Electron Ionization (EI) is a standard method for generating fragments.

-

Electron energy: 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of (E)-1,1,1,4,4,4-Hexafluoro-2-butene.

Caption: Spectroscopic Analysis Workflow.

References

1,1,1,4,4,4-Hexafluoro-2-butene synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,4,4,4-Hexafluoro-2-butene (B1366614)

Introduction

This compound (HFO-1336) is an unsaturated, highly fluorinated hydrocarbon existing as two geometric isomers: cis (Z) and trans (E).[1] It has garnered significant attention as a fourth-generation refrigerant, foam-blowing agent, and working fluid for organic Rankine cycles.[1] Its low global warming potential (GWP) and short atmospheric lifetime make it an environmentally friendlier alternative to many hydrofluorocarbons (HFCs).[1][2] This guide provides a detailed overview of the primary synthesis and purification methodologies for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Data

A summary of key properties for both cis and trans isomers is provided below.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | (E)-1,1,1,4,4,4-Hexafluoro-2-butene |

| CAS Number | 692-49-9[3] | 66711-86-2[4] |

| Molecular Formula | C₄H₂F₆[3] | C₄H₂F₆[4] |

| Molecular Weight | 164.05 g/mol [3] | 164.05 g/mol [4] |

| Boiling Point | Not specified in results | Not specified in results |

| Appearance | Liquid[3] | Gas under pressure[4] |

Table 2: Spectroscopic Data for (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

| Spectroscopy Type | Data |

| ¹⁹F NMR | Spectrum available, referenced to -CF₃COOH external standard.[5] |

| GC-MS | Spectrum available.[3] |

| Vapor Phase IR | Spectrum available.[3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, often targeting the cis (Z) isomer due to its specific applications.

Method 1: Multi-Step Synthesis from Hexachlorobutadiene

A robust, multi-step process starting from hexachlorobutadiene allows for the production of Z-HFO-1336mzz.[6] This route involves three primary stages: fluorination, dechlorination, and hydrogenation.[6]

-

Vapor-Phase Catalytic Fluorination : Hexachlorobutadiene is converted to (E/Z)-2,3-dichlorohexafluoro-2-butene using a Cr-based catalyst in the vapor phase.[6]

-

Liquid-Phase Dechlorination : The resulting dichloro-olefin undergoes dechlorination with zinc powder in a dimethylformamide (DMF) solvent to yield 1,1,1,4,4,4-hexafluoro-2-butyne.[6]

-

Gas-Phase Hydrogenation : The intermediate alkyne is selectively hydrogenated to Z-1,1,1,4,4,4-hexafluoro-2-butene in the gas phase using a Pd + Bi/PAF (porous aluminium fluoride) catalyst.[6]

Method 2: Halogenation and Dehydrohalogenation Cascade

This approach utilizes commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes as starting materials.[7] The process involves halogenating the double bond, followed by controlled dehydrohalogenation to re-introduce the double bond in a potentially isomer-specific manner.

-

Halogenation : The starting butenes react with halogens like bromine (Br₂) under sunlight or UV irradiation to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with high yield (95%).[8] Similarly, reaction with iodine monochloride (ICl) yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[7]

-

Dehydrohalogenation : The resulting dihalobutane is treated with a base to eliminate a molecule of hydrogen halide. For instance, treating 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst (Bu₄NBr) yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.[8] Further dehydrohalogenation can lead to the formation of hexafluoro-2-butyne.[8]

Method 3: Catalytic Reduction of Hexafluoro-2-butyne

The conversion of 1,1,1,4,4,4-hexafluoro-2-butyne to cis-1,1,1,4,4,4-hexafluoro-2-butene is a key transformation.[9] This can be achieved through stereoselective reduction.

-

Catalytic Reduction : The use of a Lindlar catalyst is effective for the catalytic reduction of the alkyne to the cis-alkene.[9]

-

Chemical Reduction : Reagents such as borane (B79455) or di-sec-amylborane can also be employed for the chemical reduction to the cis-isomer.[9]

Method 4: Isomerization of trans- to cis-Hexafluoro-2-butene

In synthetic routes that produce a mixture of isomers or predominantly the trans isomer, a subsequent isomerization step can be employed to obtain the desired cis form.[2] This can be achieved using an appropriate isomerization catalyst or through photochemical methods, such as UV irradiation, which can quantitatively convert the (E)-isomer to the (Z)-isomer.[7][10]

Table 3: Summary of Key Synthesis Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Product(s) | Typical Yield/Selectivity |

| From Hexachlorobutadiene | Hexachlorobutadiene | Cr-catalyst, Zn/DMF, Pd+Bi/PAF | Z-1,1,1,4,4,4-Hexafluoro-2-butene | Not specified |

| Halogenation/Dehydrohalogenation | (E,Z)-1,1,1,4,4,4-Hexafluoro-2-butene | Br₂, ICl, KOH, Bu₄NBr | Halogenated intermediates, Hexafluoro-2-butyne | Halogenation: 95%[8]; Dehydroiodination: 52% (E/Z-chloro-olefins), 34% (E/Z-iodo-olefins)[11] |

| Reduction of Alkyne | 1,1,1,4,4,4-Hexafluoro-2-butyne | Lindlar catalyst, Borane | cis-1,1,1,4,4,4-Hexafluoro-2-butene | High selectivity for cis-isomer |

| From CCl₄ and Trifluoropropene | Carbon tetrachloride, 3,3,3-Trifluoropropene | Telomerization catalyst, Fluorination catalyst | cis- and trans-1,1,1,4,4,4-Hexafluoro-2-butene | Sum of selectivities: 93%[12] |

Purification Methods

Achieving high purity is critical for most applications of this compound. The choice of purification method depends on the nature of the impurities present.

Method 1: Distillation

Distillation is a primary method for purifying the final product and isolating intermediates.

-

Fractional Distillation : This technique is used to separate components with different boiling points. It can be effective for removing solvents, unreacted starting materials, and certain byproducts. For intermediates like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (b.p. 112 °C) or a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes (b.p. 55 °C), distillation is used for isolation.[7] However, due to the close boiling points of the (E) and (Z) isomers, standard fractional distillation may be insufficient for complete separation.[13]

-

Extractive Distillation : This advanced technique is employed when simple distillation fails, particularly for separating close-boiling impurities like chlorofluoroolefins.[14] The process involves adding an "extractive agent" (e.g., alcohols, ketones, esters) to the mixture, which alters the relative volatilities of the components, allowing for their separation in a distillation column. The product is then separated from the extractive agent in a second distillation step.[14]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for high-purity separations, particularly on a smaller scale.[15] For fluorinated compounds, specialized stationary phases can offer unique selectivity.

-

Reversed-Phase HPLC : This is the most common mode, using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase.[15] Optimal separation of fluorinated molecules can sometimes be achieved by pairing a standard C8 column with a fluorinated eluent like trifluoroethanol.[16]

-

Fluorinated Phases : Stationary phases containing fluorinated moieties (fluorous phases) are highly effective for separating fluorinated compounds from each other and from non-fluorinated molecules.[17][18] The retention on these phases depends on both the hydrophobicity and the fluorine content of the analyte.[17]

Method 3: Adsorption

Adsorption onto solid materials like zeolites can be used to remove specific impurities. While detailed protocols for HFO-1336 were not found, methods for the related compound hexafluorobutadiene show that zeolites can be used for purification.[19] However, care must be taken as the choice of zeolite is critical to prevent isomerization of the desired product.[19]

Key Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane

This protocol describes the bromination of a mixture of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes.[8]

-

Materials :

-

(E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes

-

Bromine (Br₂)

-

-

Procedure :

-

To a suitable reaction vessel, add the (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes.

-

Slowly add a stoichiometric amount of bromine to the butenes.

-

Expose the reaction mixture to sunlight or a UV lamp to initiate the reaction.

-

The reaction is complete when the characteristic red-brown color of bromine disappears.

-

The crude product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, is obtained in approximately 95% yield and can be purified by distillation.[8]

-

Protocol 2: Dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane

This protocol outlines the synthesis of (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.[7][8]

-

Materials :

-

2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (1 equivalent)

-

Potassium hydroxide (KOH, 1.3 equivalents)

-

Tetrabutylammonium bromide (Bu₄NBr, 5 mol%)

-

Water

-

-

Procedure :

-

Combine 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, KOH, and Bu₄NBr in water.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Monitor the reaction progress by ¹⁹F NMR.

-

Upon completion, the organic phase containing the product mixture is separated from the aqueous phase.

-

The product, a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes, is isolated by distillation (boiling point ~55 °C).[7]

-

Protocol 3: Purification by Fractional Distillation (General)

This protocol provides a general guideline for purifying fluorinated butene derivatives by fractional distillation.[13]

-

Apparatus :

-

Round-bottom flask

-

Heating mantle

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Boiling chips or magnetic stirrer

-

-

Procedure :

-

Charge the crude product into the round-bottom flask with boiling chips.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the flask gently. Apply cooling water to the condenser.

-

Establish a slow, steady distillation rate by carefully controlling the heat input to maintain the desired reflux ratio. A higher reflux ratio generally leads to better separation.[13]

-

Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.

-

Discard any initial forerun (lower-boiling impurities) and stop the distillation before higher-boiling impurities begin to distill over.

-

If necessary, re-distill the collected product to achieve higher purity.[13]

-

References

- 1. acs.org [acs.org]

- 2. WO2011119370A3 - Method for making hexafluoro-2-butene - Google Patents [patents.google.com]

- 3. cis-1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 52991879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 5708528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthetic method of trans-1, 1, 1, 4, 4, 4-hexafluoro-2-butene - Eureka | Patsnap [eureka.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bia.si [bia.si]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. data.epo.org [data.epo.org]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 1,1,1,4,4,4-Hexafluoro-2-butene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the cis (Z) and trans (E) isomers of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614). A thorough understanding of the distinct NMR spectral features of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications.

Isomer Identification via NMR Spectroscopy

The geometric isomers of this compound, also known by refrigerant nomenclature as HFO-1336mzz, present unique NMR spectral fingerprints. The primary diagnostic tool for differentiating the cis (Z) and trans (E) isomers is the five-bond fluorine-fluorine coupling constant (⁵JF,F) between the two trifluoromethyl (CF₃) groups.

Data Presentation: ¹H and ¹⁹F NMR Parameters

The following tables summarize the key ¹H and ¹⁹F NMR spectral data for the cis-(Z)- and trans-(E)-isomers of this compound.

Table 1: ¹H NMR Spectral Data

| Isomer | Structure | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | cis | 6.65 | Quartet of Quartets | ³JH,F = 7.0, ⁴JH,F = 1.5 |

| (E)-1,1,1,4,4,4-Hexafluoro-2-butene | trans | 6.95 | Quartet of Quartets | ³JH,F = 7.0, ⁴JH,F = 1.5 |

Table 2: ¹⁹F NMR Spectral Data

| Isomer | Structure | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | cis | -64.7 | Doublet of Quartets | ³JF,H = 7.0, ⁵JF,F ≈ 0 |

| (E)-1,1,1,4,4,4-Hexafluoro-2-butene | trans | -60.9 | Doublet of Quartets | ³JF,H = 7.0, ⁵JF,F = 12.3 |

Experimental Protocols

The NMR data presented in this guide were obtained under the following general experimental conditions. Researchers should refer to the specific literature for detailed methodologies.

General NMR Analysis Protocol: A sample of the this compound isomer is typically dissolved in a deuterated solvent, commonly acetone-d₆. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance spectrometer operating at frequencies of 400 MHz for ¹H and 376 MHz for ¹⁹F nuclei.

-

Referencing: Chemical shifts for ¹H NMR are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, chemical shifts are typically referenced to trichlorofluoromethane (B166822) (CFCl₃) as an external or internal standard (δ = 0.0 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹⁹F spectra. For ¹⁹F NMR, proton decoupling may be employed to simplify the spectra and aid in the determination of fluorine-fluorine coupling constants.

Visualization of NMR Distinguishing Features

The following diagrams illustrate the key structural and NMR spectroscopic relationships between the cis and trans isomers of this compound.

Technical Guide: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,1,1,4,4,4-Hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and characterization of 1,1,1,4,4,4-Hexafluoro-2-butene, including its (E) and (Z) isomers, using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data presentation in structured tables, and visual diagrams of the analytical workflow and potential fragmentation pathways.

Introduction

This compound (C₄H₂F₆), a fluorinated hydrocarbon, exists as two geometric isomers: (E)-1,1,1,4,4,4-Hexafluoro-2-butene (trans-isomer) and (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (cis-isomer). Due to their distinct physical and chemical properties, accurate analytical separation and identification are crucial in various research and industrial applications. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the analysis of these volatile compounds.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of analogous volatile fluorinated hydrocarbons.

Sample Preparation:

Due to the high volatility of this compound, samples are typically introduced into the GC-MS system in the gaseous phase.

-

Gaseous Samples: Direct injection using a gas-tight syringe.

-

Liquid Samples: Headspace analysis is recommended. A known volume of the liquid sample is placed in a sealed vial and heated to allow the volatile analyte to partition into the headspace. A sample of the headspace gas is then injected into the GC.

Instrumentation:

A standard Gas Chromatograph coupled to a Mass Spectrometer is required.

Gas Chromatography (GC) Parameters

The following table summarizes the recommended GC parameters for the separation of this compound isomers.

| Parameter | Recommended Setting |

| Column | A mid-polarity column such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) is recommended for good separation of the geometric isomers. A non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) may also be used, which will primarily separate based on boiling point differences. |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |

| Injection Port Temp. | 200 °C |

| Injection Mode | Split (split ratio of 50:1 to prevent column overloading) |

| Injection Volume | 0.1 - 1.0 µL for headspace injection; 10 - 100 µL for direct gas injection |

| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 150 °C. Hold at 150 °C for 5 minutes. |

Mass Spectrometry (MS) Parameters

The following table outlines the suggested MS parameters for the detection and identification of this compound.

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 30 - 200 |

| Scan Rate | 1000 amu/s |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 250 °C |

| Detector | Electron Multiplier |

Data Presentation

Chromatographic Data

Under the proposed GC conditions, the (E) and (Z) isomers of this compound are expected to be well-resolved. The elution order will depend on the boiling points and the interaction with the stationary phase. Generally, the trans-isomer has a lower boiling point and may elute slightly earlier on a non-polar column.

| Compound | Isomer | Expected Retention Time (min) |

| This compound | (E)-isomer (trans) | ~ 5.5 - 6.5 |

| This compound | (Z)-isomer (cis) | ~ 6.0 - 7.0 |

Note: Retention times are estimates and should be confirmed by running authentic standards.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by fragmentation patterns resulting from the loss of fluorine atoms and CF₃ groups. The molecular ion peak (m/z 164) may be of low abundance or absent in the EI spectrum, which is common for highly fluorinated compounds.

Key Diagnostic Ions for this compound:

| m/z | Proposed Fragment | Relative Intensity |

| 164 | [C₄H₂F₆]⁺ (Molecular Ion) | Low |

| 145 | [C₄H₂F₅]⁺ | Moderate |

| 95 | [C₃H₂F₃]⁺ | High[1] |

| 76 | [C₂H₂F₂]⁺ | Moderate |

| 69 | [CF₃]⁺ | High |

| 51 | [CHF₂]⁺ | Moderate |

Note: Relative intensities are estimates and can vary depending on the instrument and analytical conditions. The m/z 95 peak is reported as a top peak for the (E)-isomer[1].

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: GC-MS analytical workflow for this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.

Caption: Proposed EI fragmentation of this compound.

References

Physical and chemical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,1,1,4,4,4-Hexafluoro-2-butene, also known by its IUPAC name (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, is a fluorinated olefin with growing interest in various industrial and research applications.[1][2] Its unique properties, including a low global warming potential and non-flammable nature, have positioned it as a potential replacement for less environmentally friendly hydrofluorocarbons (HFCs) in applications such as refrigerants, foam blowing agents, and solvents.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene, detailed experimental protocols for their determination, and a summary of its synthesis.

Physical and Chemical Properties

The key physical and chemical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for designing safe handling and processing procedures.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₂F₆[6] |

| Molecular Weight | 164.05 g/mol [6] |

| Appearance | Colorless liquid[7] |

| Boiling Point | 33 - 36 °C[2][7] |

| Density | 1.38 g/mL at 20 °C[7] |

| Vapor Pressure | 453.3 Torr at 20.01 °C[7] |

| Flash Point | -21 °C[2] |

| Critical Temperature | 444.50 ± 0.03 K |

| Critical Pressure | 2895 ± 6 kPa |

| Critical Density | 507 ± 5 kg·m⁻³ |

Solubility and Partition Coefficient

| Property | Value |

| Solubility in Water | 0.763 g/L at 25 °C[7] |

| log Pow (Octanol-Water Partition Coefficient) | 2.3 at 30 °C[7] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of volatile compounds like cis-1,1,1,4,4,4-hexafluoro-2-butene, based on internationally recognized standards such as those from the OECD and ASTM.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like cis-1,1,1,4,4,4-hexafluoro-2-butene, a distillation method is appropriate.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a known volume of the sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to record the temperature at regular intervals. The boiling point is the temperature at which the vapor and liquid are in equilibrium, which is typically the plateau in the temperature reading during distillation.

-

Record the ambient atmospheric pressure. If the pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. The isoteniscope method is a standard procedure for determining the vapor pressure of liquids.

Apparatus:

-

Isoteniscope

-

Constant temperature bath

-

Manometer

-

Vacuum pump

Procedure:

-

A sample of the liquid is placed in the isoteniscope, which is then attached to a manometer and a vacuum system.

-

The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the apparatus, and then allowing the sample to thaw.

-

The isoteniscope is then placed in a constant temperature bath.

-

The vapor pressure of the liquid at that temperature is balanced against a column of mercury in the manometer.

-

The pressure is read from the manometer.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, care must be taken to prevent evaporation during measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill the pycnometer with the sample liquid, ensuring there are no air bubbles. The stopper should be inserted carefully to allow excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it again.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of the sample is then calculated by dividing its mass by the volume of the pycnometer.

Determination of Water Solubility

The solubility of a substance in water is the maximum amount of that substance that can be dissolved in a given amount of water at a specific temperature.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical method for quantifying the compound (e.g., gas chromatography)

Procedure:

-

An excess amount of the liquid is added to a known volume of water in a flask.

-

The flask is placed in a constant temperature bath and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, the mixture is allowed to stand undisturbed in the constant temperature bath to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved liquid is included.

-

The concentration of the dissolved compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography with an appropriate detector.

Synthesis of cis-1,1,1,4,4,4-hexafluoro-2-butene

Several synthetic routes to cis-1,1,1,4,4,4-hexafluoro-2-butene have been reported. One common method involves the catalytic reduction of 1,1,1,4,4,4-hexafluoro-2-butyne.

Caption: A two-step synthesis of cis-1,1,1,4,4,4-hexafluoro-2-butene.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel fluorinated compound, using cis-1,1,1,4,4,4-hexafluoro-2-butene as an example.

Caption: A logical workflow for the characterization of a novel fluorinated compound.

Safety and Handling

cis-1,1,1,4,4,4-Hexafluoro-2-butene is a volatile liquid and should be handled in a well-ventilated area, preferably in a fume hood.[7] It is classified as a skin and eye irritant and may cause respiratory irritation and drowsiness or dizziness.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[7] Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and direct sunlight.[1]

Conclusion

cis-1,1,1,4,4,4-Hexafluoro-2-butene is a compound with significant potential in various industrial applications due to its favorable environmental and physical properties. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the accurate determination of its key properties, ensuring reliable data for scientific and engineering endeavors.

References

- 1. oecd.org [oecd.org]

- 2. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 3. store.astm.org [store.astm.org]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,1,4,4,4-Hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,4,4,4-Hexafluoro-2-butene (B1366614) (C₄H₂F₆) is a fluorinated hydrocarbon that exists as two geometric isomers: cis (Z) and trans (E). The presence of two trifluoromethyl (CF₃) groups significantly influences the molecule's electronic structure, chemical reactivity, and physical properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of both isomers, drawing from experimental and computational studies. This information is critical for researchers in various fields, including materials science, refrigerant development, and as a building block in organic synthesis for the pharmaceutical industry.

Molecular Geometry

Isomeric Forms of this compound

Bond Lengths

Computational studies, specifically DFT calculations at the M06-2X/6-311++G(d,p) level of theory, have been employed to determine the bond lengths of the cis isomer.[1] These calculations indicate the influence of the electron-withdrawing trifluoromethyl groups on the carbon-carbon double bond and adjacent single bonds. The trans isomer is generally considered to be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the bulky trifluoromethyl groups.[1]

| Bond | cis-1,1,1,4,4,4-Hexafluoro-2-butene (Calculated) |

| C=C | Data not explicitly found in search results |

| C-C | 1.51 Å[1] |

| C-H | 1.08 Å[1] |

| C-F | 1.34 Å[1] |

Table 1: Calculated Bond Lengths for cis-1,1,1,4,4,4-Hexafluoro-2-butene.

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of covalent bonds with significant polarity due to the high electronegativity of fluorine. The trifluoromethyl groups act as strong electron-withdrawing groups, which affects the electron density of the C=C double bond.

Bond Dissociation Energies

The strength of the chemical bonds has been estimated through DFT calculations, providing insight into the molecule's thermal stability and reactivity.

| Bond | Bond Dissociation Energy (kJ/mol) (Calculated for cis isomer) |

| C-C | 427.5[1] |

| C-H | 446.3[1] |

| C-F | 444.0[1] |

Table 2: Calculated Bond Dissociation Energies for cis-1,1,1,4,4,4-Hexafluoro-2-butene.

Dipole Moment

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for distinguishing between the cis and trans isomers.

¹⁹F NMR Spectroscopy: The key differentiator between the two isomers in ¹⁹F NMR is the through-space coupling between the fluorine atoms of the two CF₃ groups.

-

cis Isomer: In the cis configuration, the CF₃ groups are in close proximity, leading to a significant through-space coupling constant (⁵JFF).

-

trans Isomer: In the trans configuration, the CF₃ groups are far apart, resulting in a negligible or zero ⁵JFF coupling constant. For some halo-substituted derivatives, a coupling constant of approximately 11-13 Hz has been observed for the E-isomer, while it is around 0 Hz for the Z-isomer.[3][4]

¹H NMR Spectroscopy: The chemical shifts of the vinylic protons are also distinct for the two isomers.

A summary of representative NMR data for related halo-substituted derivatives is provided below, illustrating the principles of isomer differentiation.

| Isomer | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| cis (Z) | ¹⁹F | ~ -71.5 (CF₃) | ⁵JFF ≈ 0[3][4] |

| trans (E) | ¹⁹F | Data not available | ⁵JFF ≈ 11-13[3][4] |

| cis (Z) | ¹H | ~ 4.9 | ³JHF = 6[3] |

| trans (E) | ¹H | Data not available | ³JHF = 6.8[3] |

Table 3: Representative ¹⁹F and ¹H NMR data for halo-substituted derivatives of this compound.

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra of fluorinated compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Due to the large chemical shift range of ¹⁹F, a wider spectral width is typically required. Proton decoupling is often employed to simplify the spectra.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal or external standard (e.g., CFCl₃ for ¹⁹F NMR).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The C=C stretching vibration is a key feature in the IR spectra of alkenes. The position of this band can be influenced by the substitution pattern and the presence of electronegative groups. For alkenes, the C=C stretch typically appears in the region of 1680-1620 cm⁻¹. The C-F stretching vibrations are expected to be very strong and appear in the region of 1400-1000 cm⁻¹. The C-H stretching of the vinylic hydrogens will be observed above 3000 cm⁻¹.[5]

Experimental Protocol for Gas-Phase FTIR Spectroscopy:

-

Sample Introduction: Introduce the gaseous sample into a gas cell with an appropriate path length. For weakly absorbing samples, a multi-pass gas cell may be necessary to enhance the signal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the interferogram by passing an infrared beam through the sample. The number of scans can be increased to improve the signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber). A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.

-

Spectral Analysis: Identify and assign the characteristic absorption bands corresponding to different vibrational modes of the molecule.

Conclusion

This technical guide has summarized the key aspects of the molecular structure and bonding of cis- and trans-1,1,1,4,4,4-hexafluoro-2-butene. The presence of the trifluoromethyl groups leads to distinct geometric and electronic properties for the two isomers. While computational studies have provided significant insights, further experimental investigations, particularly using gas-phase electron diffraction and microwave spectroscopy, would be invaluable for a more precise determination of their molecular structures. The spectroscopic data, especially from ¹⁹F NMR, serves as a robust method for isomer identification. A thorough understanding of these fundamental properties is essential for the effective application of these molecules in various scientific and industrial domains.

References

- 1. This compound | 66711-86-2 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Safety data sheet and handling precautions for 1,1,1,4,4,4-Hexafluoro-2-butene

An In-depth Technical Guide to the Safe Handling of 1,1,1,4,4,4-Hexafluoro-2-butene

This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to ensure safe laboratory and manufacturing practices. This document covers both the (Z)- and (E)-isomers where information is available.

Chemical Identification

| Identifier | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | (E)-1,1,1,4,4,4-Hexafluoro-2-butene |

| Synonyms | cis-1,1,1,4,4,4-hexafluoro-2-butene, 1336mzz(Z)[1][2] | trans-1,1,1,4,4,4-hexafluoro-2-butene, HFO-1336mzz-E[3][4][5] |

| CAS Number | 692-49-9[1] | 66711-86-2[3] |

| Molecular Formula | C₄H₂F₆[1][3][6] | C₄H₂F₆[3][5] |

| Molecular Weight | 164.05 g/mol [3][5][6] | 164.05 g/mol [5] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for the isomers of this compound differs.

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene: This isomer is classified with the following hazards[1][2]:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation and may cause drowsiness or dizziness.[1][7]

-

Gases Under Pressure (Liquefied Gas): Contains gas under pressure; may explode if heated.[2]

-

Simple Asphyxiant: May displace oxygen and cause rapid suffocation.[2][8]

(E)-1,1,1,4,4,4-Hexafluoro-2-butene: This isomer is classified with the following hazards[3][4]:

-

Gases Under Pressure (Liquefied Gas): Contains gas under pressure; may explode if heated.[3][4]

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[4]

GHS Hazard Communication Flowchart

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. acs.org [acs.org]

- 3. msdsdigital.com [msdsdigital.com]

- 4. (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 5708528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tera.org [tera.org]

- 6. cis-1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 52991879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1,4,4,4-Hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,1,1,4,4,4-Hexafluoro-2-butene, a compound of increasing interest in various industrial applications. This document, intended for a technical audience, synthesizes key findings from experimental and theoretical studies, presenting data on decomposition conditions, products, and the methodologies used for their determination.

Introduction

This compound, a hydrofluoroolefin (HFO), exists as two geometric isomers: cis (Z) and trans (E). These compounds are characterized by their low global warming potential (GWP) and zero ozone depletion potential (ODP), making them environmentally friendlier alternatives to hydrofluorocarbons (HFCs) in applications such as refrigerants, foam blowing agents, and fire extinguishants.[1][2][3][4] Understanding their thermal stability and decomposition products is critical for ensuring safe handling and predicting their behavior under operational and high-temperature excursion scenarios.

The thermal decomposition of this compound has been investigated under various conditions, including pyrolysis, in the presence of air, and with lubricants.[1][5] The stability is noted to be high at room temperature, but the molecule will decompose at elevated temperatures, leading to the formation of various smaller fluorinated and non-fluorinated compounds.[6][7]

Data Presentation

The following tables summarize the quantitative data from various studies on the thermal decomposition of both the (Z) and (E) isomers of this compound.

Table 1: Thermal Decomposition Conditions for HFO-1336mzz(Z)

| Condition | Temperature Range (°C) | Pressure | Key Findings | Reference |

| Pyrolysis | 600 - 800 | Not Specified | Decomposition is divided into three stages with increasing temperature. HF concentration increases with temperature. | [1][2] |

| With POE Lubricant | 250 - 270 | 4 MPa | Dissociation temperature range identified. | [5] |

| Pressure Effect | 270 - 330 | 2.1 - 4.0 MPa | Dissociation temperatures decrease with increasing pressure over a 24-hour period. | [1] |

| With Air | 100 - 800 | Not Specified | Investigation of decomposition properties and products. | [1] |

Table 2: Major Decomposition Products of HFO-1336mzz(Z) and HFO-1336mzz(E)

| Isomer | Condition | Major Decomposition Products | Reference |

| HFO-1336mzz(Z) | Pyrolysis (873–1073 K) | Hydrogen Fluoride (HF) | [1][2] |

| HFO-1336mzz(Z) | With POE Lubricant | HF, CF4, CHF3, C2F4, C2F6, C2HF5, C3F8, CO2, C2H4 | [5] |

| HFO-1336mzz(E) | Thermal Decomposition | HFO-1336mzz(Z), HC≡CCF3, CF3C≡CCF3, CF3H | [6][8] |

| HFO-1336mzz(E) | AC Breakdown (in 92% air) | CF4, C2F6, C3F8, CF3H, CF3C≡CH, CF3CH=CHF(E), CF3CHF2, CF3CH=CH2, CF2=CFH, CF2=CH2, CH≡CH, C4H2F6O, CF3O3CF3 | [9][10][11] |

Table 3: Thermal Stability of HFO-1336mzz(E) in the Presence of Metals

| Temperature (°C) | Duration | Metals Present | Observation | Reference |

| 175 | 14 days | Aluminum, Copper, Steel (with POE oil) | Very stable, no visible or chemical change to the fluid. No corrosion on coupons. | [12] |

| 250 | 7 days | Commonly seen metals | Chemically stable. | [12][13] |

| 250 | Not Specified | Nickel, Aluminum | No evidence of corrosion. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the cited studies.

This method was employed to evaluate the thermal stability of HFO-1336mzz(Z) and identify its decomposition products at elevated temperatures.[1]

-

Apparatus: A tubular furnace with a quartz tube reactor. The inner diameter of the quartz tube was 10 mm and the length was 1100 mm, with a constant temperature zone of 225 mm.[1]

-

Procedure:

-

The reactor was set to a designated temperature, ranging from 873 K to 1073 K (600 °C to 800 °C).[1]

-

HFO-1336mzz(Z) was introduced into the heated quartz tube.

-

The gaseous products exiting the reactor were collected.

-

The collected gas samples were analyzed to identify and quantify the decomposition products.

-

-

Analysis: The primary analytical technique for identifying the pyrolysis products was Gas Chromatography-Mass Spectrometry (GC-MS).[14]

This protocol was utilized to study the decomposition of HFO-1336mzz(E)/air mixtures, relevant to its application as an insulating gas.[9][10][11]

-

Apparatus: A sealed gas chamber equipped with electrodes to generate an alternating current (AC) breakdown discharge.

-

Sample Preparation: A mixture of 8% HFO-1336mzz(E) and 92% air was prepared at a pressure of 0.5 MPa.[9][10]

-

Procedure:

-

The gas mixture was subjected to multiple AC breakdown events (e.g., up to 100 breakdowns).[9]

-

Gas samples were taken from the chamber before and after the breakdowns.

-

-

Analysis: The decomposition products in the gas samples were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the various chemical species formed.[9]

The compatibility and stability of HFO-1336mzz(Z) with polyol ester (POE) lubricant were assessed through heating experiments.[5]

-

Apparatus: A sealed reaction vessel capable of withstanding high pressure and temperature.

-

Procedure:

-

Analysis: The decomposition products were measured using a Fourier Transform Infrared Spectrometer (FTIR).[5]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key decomposition pathways and experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental and Density Functional Theory Studies on this compound Pyrolysis - ProQuest [proquest.com]

- 3. HFO-1336mzz(Z) [beijingyuji.com]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition Mechanism and Fire-Extinguishing Performance of trans-1,1,1,4,4,4-Hexafluoro-2-butene: A Potential Candidate for Halon Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aminer.org [aminer.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. w-refrigerant.com [w-refrigerant.com]

- 13. heatpumpingtechnologies.org [heatpumpingtechnologies.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Allenes using 1,1,1,4,4,4-Hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fluorinated organic molecules are of paramount importance in medicinal chemistry and drug development.[1] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated allenes, in particular, are valuable and versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. However, the synthesis of these compounds can be challenging.

This document provides detailed protocols for a two-step synthesis of a fluorinated allene (B1206475), 1,1,4,4,4-pentafluorobuta-1,2-diene, starting from the readily available 1,1,1,4,4,4-hexafluoro-2-butene. The synthesis proceeds via a halogenation-elimination sequence, offering a practical route to this important class of compounds. The unique electronic and steric properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a derivative of the starting material, make it an excellent substrate for a range of chemical transformations, including halogenation, dehydrohalogenation, and cycloaddition reactions.[2] These reactions provide access to novel fluorinated allenes, which are important building blocks in organic synthesis, and various heterocyclic compounds with potential biological activity.[2]

The protocols detailed below are based on established methodologies and provide a clear pathway for the preparation of the target fluorinated allene.[3]

Experimental Workflow

The overall synthetic strategy involves a two-step process:

-

Bromination: The initial step is the bromination of the carbon-carbon double bond of a (E/Z)-2-halo-1,1,1,4,4,4-hexafluorobut-2-ene mixture to yield the corresponding 2,3-dibromo-2-halo-1,1,1,4,4,4-hexafluorobutane.

-

Allene Formation: The subsequent reaction of the dibrominated intermediate with a Grignard reagent induces a dehydrohalogenation and elimination cascade to form the desired 1,1,4,4,4-pentafluorobuta-1,2-diene.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, must be worn.

Protocol 1: Synthesis of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

This protocol describes the bromination of a mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[2]

Materials:

-

(E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes

-

Bromine (Br₂)

Procedure:

-

To a suitable reaction vessel, add the mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction vessel.

-

Expose the reaction mixture to sunlight to initiate the reaction.

-

The reaction is complete when the characteristic red-brown color of bromine disappears.

-

The crude product, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, can be used in the next step without further purification.

Protocol 2: Synthesis of 1,1,4,4,4-Pentafluorobuta-1,2-diene

This protocol details the synthesis of the target fluorinated allene from the dibrominated intermediate.

Materials:

-

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (from Protocol 1)

-

Isopropylmagnesium chloride (iPrMgCl) solution in a suitable ether solvent (e.g., diethyl ether)

-

Anhydrous diethyl ether

-

2 N Hydrochloric acid

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the isopropylmagnesium chloride (iPrMgCl) solution dropwise to the stirred reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction by carefully adding 2 N hydrochloric acid.

-

Separate the organic layer and wash it with a saturated aqueous solution of Na₂SO₃ (20 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and carefully remove the solvent by distillation at atmospheric pressure.

-

The crude product can be purified by fractional distillation to yield pure 1,1,4,4,4-pentafluorobuta-1,2-diene.

Data Presentation

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 1 | (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Bromine (Br₂) | Neat | Room Temperature (sunlight) | Until decolorization | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84%[3] |

| 2 | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | Isopropylmagnesium chloride (iPrMgCl) | Diethyl ether | -78 °C to Room Temperature | Several hours | 1,1,4,4,4-Pentafluorobuta-1,2-diene | Not explicitly stated, but formation was confirmed[3] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹⁹F NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Mass Spec (m/z) |